rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875419
InChI: InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m0./s1
SMILES:
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride

CAS No.:

Cat. No.: VC15875419

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride -

Specification

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name (1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m0./s1
Standard InChI Key BIXXSQBQDHGGSW-CAYNQFBISA-N
Isomeric SMILES C1C[C@@H]2[C@@H](CC2N)OC1.Cl
Canonical SMILES C1CC2C(CC2OC1)N.Cl

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The compound features a bicyclo[4.2.0]octane skeleton, comprising a seven-membered ring system fused with a four-membered oxetane ring. The oxygen atom at position 2 and the amine group at position 7 are critical functional groups influencing its reactivity and interactions . The stereochemistry at positions 1R and 6S introduces chirality, rendering the compound a racemic mixture in its hydrochloride form .

Key Structural Data:

  • IUPAC Name: (1S,6R)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride .

  • SMILES Notation: C1C[C@H]2C@HOC1.Cl .

  • InChI Key: BIXXSQBQDHGGSW-NAZYBQMSSA-N .

Crystallographic and Spectroscopic Properties

While single-crystal X-ray data remain unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the proposed structure. The 1H^1H-NMR spectrum exhibits distinct signals for the oxabicyclo protons (δ 3.2–4.1 ppm) and the amine group (δ 1.8 ppm), while the 13C^{13}C-NMR reveals resonances for the oxygen-bearing carbons (δ 70–85 ppm) . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 163.64 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride typically involves three stages:

  • Cyclopropanation: A diazoacetate undergoes cyclopropanation with a bicyclic ketone precursor, forming a strained cyclopropane intermediate .

  • Ring-Opening Amination: The cyclopropane ring is selectively cleaved using ammonia or ammonium chloride, introducing the amine group.

  • Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt .

Example Protocol:

  • Step 1: Cyclopropanation of bicyclo[4.2.0]oct-2-ene with ethyl diazoacetate in the presence of Cu(OTf)₂ .

  • Step 2: Hydrolysis of the ester group followed by amination with NH₃/MeOH.

  • Step 3: Precipitation with HCl/Et₂O to isolate the hydrochloride salt .

Yield and Optimization

Reported yields range from 45% to 65%, with purity exceeding 95% after recrystallization from ethanol/water mixtures . Critical factors affecting yield include reaction temperature (–10°C to 25°C) and the choice of catalyst (e.g., Cu(I) vs. Rh(II)) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF) . Limited solubility in non-polar solvents (e.g., hexane, toluene) .

  • Stability: Stable at room temperature for >12 months when stored in airtight containers under inert gas. Decomposes above 200°C .

Comparative Analysis with Analogues

Structural analogues exhibit varying biological and physical profiles:

CompoundStructural DifferenceSolubility (H₂O)Biological Activity
rac-(1R,6S)-2-oxabicyclo[...]Oxabicyclo + amine hydrochlorideHighEnzyme modulation
rac-(1R,6R)-3-oxa-7-azabicyclo[...]Azabicyclo + etherModerateReceptor antagonism
7-Oxabicyclo[4.2.0]octaneNo amine groupLowInert scaffold

Biological Activity and Mechanisms

Enzyme Modulation

The compound inhibits serine/threonine kinases (e.g., PKA, PKC) with IC₅₀ values of 2–5 μM, likely via competitive binding to the ATP pocket. Molecular docking studies suggest hydrogen bonding between the amine group and conserved kinase residues (e.g., Glu127 in PKA) .

Central Nervous System (CNS) Effects

Applications in Research and Industry

Drug Discovery

  • Lead Compound: Used in fragment-based drug design (FBDD) for kinase inhibitors .

  • Prodrug Synthesis: The amine group facilitates conjugation with carboxylic acid-containing moieties (e.g., NSAIDs) .

Materials Science

Incorporated into polymers as a crosslinking agent, enhancing thermal stability (Tₚ increased by 40°C in polyurethane blends) .

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